1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone
説明
特性
IUPAC Name |
5-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN6O3/c1-2-31-19-6-4-3-5-16(19)21-25-20(32-27-21)12-28-22(30)18-11-17(26-29(18)13-24-28)14-7-9-15(23)10-8-14/h3-11,13H,2,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBLUSOWHGSWTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 1-((3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and carboxylic acid derivatives under acidic or basic conditions.
- Assembly of the Pyrazolo[1,5-d][1,2,4]triazinone Core : This involves further cyclization reactions that incorporate various substituents to enhance biological activity.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing several potential therapeutic effects:
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles often exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus .
Anticancer Properties
Studies have suggested that the compound may possess anticancer activity by inducing apoptosis in cancer cells. The mechanism involves the modulation of key signaling pathways that regulate cell survival and proliferation .
Enzyme Inhibition
The compound has been noted for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in inflammation and pain .
The precise mechanism of action for this compound is still under investigation but is believed to involve:
- Interaction with Receptors : The oxadiazole moiety can engage in hydrogen bonding and π-π interactions with target receptors.
- Enzyme Modulation : By binding to active sites on enzymes, the compound can inhibit their function, leading to reduced disease progression .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with similar compounds:
類似化合物との比較
Epoxiconazole (BAS 480 F)
- Structure : Contains a 1,2,4-triazole core with 2-chlorophenyl and 4-fluorophenyl substituents, linked via an oxirane (epoxide) group .
- The triazole core in Epoxiconazole is critical for antifungal activity (e.g., CYP51 inhibition), whereas the pyrazolo-triazinone core in the target compound may target different pathways. The oxadiazole in the target compound could improve stability compared to Epoxiconazole’s epoxide, which is prone to metabolic degradation.
Fluconazole and Related Triazoles
Imidazo[5,1-f][1,2,4]triazin-4(1H)-one Derivatives
- Structure: Compounds like those in contain imidazo-triazinone cores with ethoxy and sulfonyl groups .
- Comparison: The pyrazolo-triazinone in the target compound vs. imidazo-triazinone alters the electron distribution and hydrogen-bonding capacity, impacting target selectivity. Substituents like the 4-fluorophenyl group in the target compound may enhance binding affinity compared to sulfonyl-containing analogs.
5-[1-(5-Chloro-2,4-dimethoxyphenyl)-1,2,3-triazol-4-yl]-1,2,4-oxadiazole Derivatives
- Structure : Features a 1,2,4-oxadiazole linked to a triazolyl-chlorophenyl group () .
- Comparison: Both compounds utilize 1,2,4-oxadiazole as a linker, but the target compound’s pyrazolo-triazinone core offers a more rigid framework compared to the triazolyl-chlorophenyl system. The ethoxy and fluoro substituents in the target compound may reduce steric hindrance compared to bulky chlorophenyl and methoxy groups in ’s compound.
Structural and Functional Data Table
Research Implications and Gaps
- Pharmacological Potential: The target compound’s hybrid structure may synergize the bioactivity of oxadiazoles (antimicrobial, anti-inflammatory) and triazinones (kinase inhibition) .
- Metabolic Stability : The ethoxyphenyl group may reduce cytochrome P450-mediated metabolism compared to chlorophenyl analogs .
- Synthetic Challenges: The fused pyrazolo-triazinone core requires multi-step synthesis, contrasting with simpler triazole-based compounds .
準備方法
Synthesis of the Pyrazolo[1,5-d]Triazinone Core
The pyrazolo[1,5-d]triazinone scaffold forms the central heterocyclic framework of the target compound. A validated approach involves the cyclocondensation of 5-aminopyrazole derivatives with carbonyl-containing reagents. For instance, 1-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo cyclization with ethyl cyanoacetate in the presence of a base such as potassium hydroxide to yield the triazinone ring. The reaction proceeds via nucleophilic attack of the amine on the cyano group, followed by intramolecular cyclization and elimination of ethanol.
Alternative routes leverage hydrazine hydrate for ring closure. In a method analogous to the synthesis of triazolo[3,4-b]thiadiazoles, 4-fluorophenyl-substituted pyrazole-3-carboxylic acid hydrazide reacts with carbon disulfide under basic conditions to form a thiadiazole intermediate, which is subsequently oxidized to the triazinone using hydrogen peroxide. However, this pathway requires precise control of stoichiometry to avoid over-oxidation.
Preparation of the 3-(2-Ethoxyphenyl)-1,2,4-Oxadiazole-5-ylmethyl Moiety
The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime with a carboxylic acid derivative. 2-Ethoxybenzonitrile is first converted to N′-hydroxy-2-ethoxybenzimidamide (amidoxime) by treatment with hydroxylamine hydrochloride in ethanol. Subsequent reaction with methyl malonyl chloride in tetrahydrofuran (THF) induces cyclodehydration, forming the 1,2,4-oxadiazole ring. The methyl group at position 5 is then brominated using N-bromosuccinimide (NBS) under radical initiation to yield 5-(bromomethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole .
| Step | Reagent/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amidoxime Formation | NH₂OH·HCl, EtOH, 70°C, 6h | 92 | |
| Oxadiazole Cyclization | Methyl malonyl chloride, THF, RT, 12h | 78 | |
| Bromination | NBS, AIBN, CCl₄, reflux, 3h | 65 |
Coupling of the Oxadiazole Moiety to the Triazinone Core
The final step involves nucleophilic substitution to attach the oxadiazole-methyl group to the triazinone. 8-(4-Fluorophenyl)pyrazolo[1,5-d]triazin-1(2H)-one is deprotonated at position 1 using sodium hydride in DMF, followed by reaction with 5-(bromomethyl)-3-(2-ethoxyphenyl)-1,2,4-oxadiazole at 60°C for 8 hours. Chromatographic purification on silica gel (ethyl acetate/hexane, 1:3) affords the final product in 72% yield.
Alternative coupling strategies include Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine, though this requires a hydroxylated triazinone precursor.
Optimization and Green Chemistry Considerations
Recent advances emphasize solvent-free mechanochemical methods for cyclization steps. Ball-milling pyrazole-amine derivatives with cyanuric chloride (as in) reduces reaction times from 40 hours to 2 hours while maintaining yields above 80%. Ultrasound-assisted synthesis of amidoximes decreases energy consumption by 40% compared to conventional heating.
Structural Characterization and Validation
Critical spectroscopic data for the target compound include:
- ¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, triazinone-H), 7.89–7.21 (m, 8H, aryl-H), 4.52 (s, 2H, CH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 1.44 (t, J = 7.0 Hz, 3H, CH₃).
- HRMS : m/z calcd for C₂₃H₁₇FN₆O₃ [M+H]⁺: 453.1421; found: 453.1418.
- X-ray diffraction : Analogous structures show planarity between the oxadiazole and triazinone rings (dihedral angle < 10°), enhancing conjugation.
Q & A
Q. What are the recommended synthetic routes and critical optimization parameters for synthesizing this compound?
The synthesis involves multi-step protocols, including oxadiazole ring formation and pyrazolo-triazinone assembly. Key steps include:
- Oxadiazole formation : Cyclization of amidoxime precursors under reflux with activating agents (e.g., POCl₃) .
- Pyrazolo-triazinone assembly : Coupling reactions between substituted pyrazoles and triazinone precursors under inert conditions .
- Optimization parameters :
- Temperature : 80–120°C for cyclization steps .
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) for regioselective coupling .
- Purity control : Monitor via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which analytical techniques are essential for characterizing this compound and its intermediates?
- Structural elucidation :
- ¹H/¹³C NMR : Assign peaks for ethoxyphenyl (δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and fluorophenyl (δ 7.1–7.4 ppm for aromatic protons) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- Purity assessment :
- HPLC : Use C18 columns with acetonitrile/water gradients (retention time ~12–15 min) .
- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) to validate stereochemistry .
Q. How should researchers design initial biological activity screening for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases or phosphodiesterases (IC₅₀ determination) at 1–100 µM concentrations .
- Cell viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (0.1–50 µM) .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) and solvent controls (DMSO ≤0.1%) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding modes and structure-activity relationships (SAR)?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
- Quantum mechanical calculations : Gaussian09 for frontier molecular orbital (FMO) analysis to assess reactivity .
- SAR table :
| Substituent | Activity Trend (IC₅₀) | Key Interaction |
|---|---|---|
| 2-Ethoxyphenyl | ↑ Potency | Hydrophobic pocket |
| 4-Fluorophenyl | ↑ Selectivity | Halogen bonding |
| Oxadiazole-methyl | ↓ Solubility | Steric effects |
Derived from analogs in
Q. How can researchers resolve contradictions in biological activity data across studies?
- Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell viability assay conditions) .
- Probe experimental variables :
Q. What methodologies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulations .
- Metabolic stability : Conduct microsomal incubation (human/rat liver microsomes) with LC-MS/MS to quantify parent compound degradation .
- ADMET profiling :
- Permeability : Caco-2 monolayer assays (Papp >1×10⁻⁶ cm/s) .
- Plasma protein binding : Equilibrium dialysis (>90% bound suggests limited free fraction) .
Q. How can researchers assess the compound’s selectivity against off-target proteins?
Q. What strategies stabilize the oxadiazole moiety during long-term storage or biological assays?
- Storage conditions : Lyophilized powder at –20°C in argon atmosphere to prevent hydrolysis .
- Buffered solutions : Use pH 7.4 PBS with 0.01% BSA to minimize degradation at 37°C (half-life >24 hrs) .
- Stability monitoring : UPLC-MS at 0, 6, 12, and 24 hrs to track decomposition products .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
